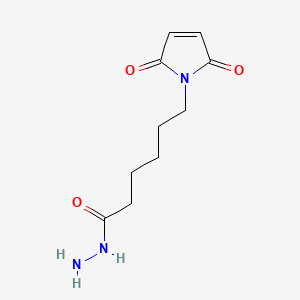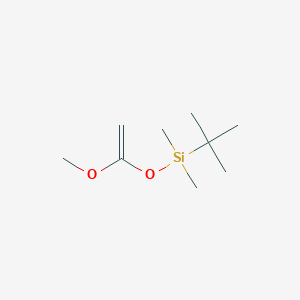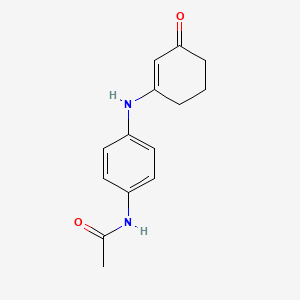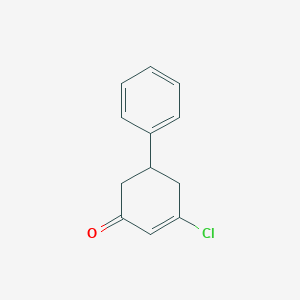
6-(2,5-ジオキソ-2,5-ジヒドロ-1H-ピロール-1-イル)ヘキサンヒドラジド
概要
説明
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is a chemical compound with the molecular formula C10H15N3O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrole ring and a hydrazide functional group, which contribute to its unique chemical properties.
科学的研究の応用
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds with thiol groups in proteins.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: It is used in the production of polymers and other materials with specific functional properties.
生化学分析
Biochemical Properties
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide plays a significant role in biochemical reactions, particularly in its interactions with thiol groups in proteins. It acts as a probe for thiol groups in membrane proteins, facilitating the study of protein structure and function . The compound interacts with enzymes such as thiol proteases, forming covalent bonds that can inhibit enzyme activity. Additionally, it can form adducts with other biomolecules, influencing their biochemical properties and functions.
Cellular Effects
The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide on various cell types and cellular processes are profound. It influences cell signaling pathways by modifying thiol groups on signaling proteins, which can alter their activity and downstream signaling events . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. Furthermore, it can induce oxidative stress in cells by modifying antioxidant enzymes, impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide exerts its effects through covalent binding interactions with thiol groups on proteins . This binding can inhibit or activate enzymes, depending on the specific protein and context. The compound can also induce conformational changes in proteins, affecting their stability and function. Additionally, it can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression
Dosage Effects in Animal Models
The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide vary with different dosages in animal models. At low doses, the compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxicity. These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that can be excreted from the body. It can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow and tissue permeability. These transport and distribution properties are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is critical for its activity and function . The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide typically involves the reaction of maleimide derivatives with hydrazine compounds. One common method involves the reaction of 6-maleimidohexanoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere at a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production methods for 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and precise control of reaction conditions to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity final product .
化学反応の分析
Types of Reactions
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
作用機序
The mechanism of action of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide involves its ability to form covalent bonds with target molecules. The hydrazide group can react with carbonyl-containing compounds to form hydrazones, while the maleimide moiety can react with thiol groups in proteins to form stable thioether bonds. These interactions enable the compound to modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
6-Maleimidohexanoic acid: Similar in structure but lacks the hydrazide group.
N-Maleoyl-6-aminocaproic acid: Contains an amide group instead of a hydrazide group.
N-(5-Carboxypentyl)maleimide: Similar maleimide structure with a different side chain.
Uniqueness
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide is unique due to the presence of both the maleimide and hydrazide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and form stable covalent bonds with a variety of target molecules, making it a versatile compound in scientific research .
特性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16/h5-6H,1-4,7,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWVFGAAKATOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400225 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81186-33-6 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane](/img/structure/B1307712.png)




![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![4-[4-(4-Formylphenoxy)phenoxy]benzaldehyde](/img/structure/B1307746.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2,6-difluorobenzenecarboxylate](/img/structure/B1307748.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)


